molecular formula C10H15N3 B1603543 N-(piperidin-4-yl)pyridin-2-amine CAS No. 55692-31-4

N-(piperidin-4-yl)pyridin-2-amine

Cat. No.: B1603543
CAS No.: 55692-31-4
M. Wt: 177.25 g/mol
InChI Key: SBSLCPHONZWKIE-UHFFFAOYSA-N
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Description

N-(piperidin-4-yl)pyridin-2-amine is a heterocyclic compound that features both piperidine and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both nitrogen-containing rings makes it a versatile building block for the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(piperidin-4-yl)pyridin-2-amine typically involves the reaction of 4-piperidone with 2-aminopyridine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction conditions often include a solvent like methanol or ethanol and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation techniques with catalysts such as Raney nickel or platinum oxide can also be employed to achieve efficient conversion rates. The choice of solvent and reaction conditions is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(piperidin-4-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst to reduce any unsaturated bonds.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.

    Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent such as dimethylformamide.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Fully saturated derivatives of the compound.

    Substitution: Alkylated or acylated derivatives depending on the substituent introduced.

Scientific Research Applications

N-(piperidin-4-yl)pyridin-2-amine has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    N-(piperidin-4-yl)pyridin-3-amine: Similar structure but with the amine group at the 3-position of the pyridine ring.

    N-(piperidin-4-yl)pyridin-4-amine: Amine group at the 4-position of the pyridine ring.

    N-(piperidin-4-yl)pyridin-5-amine: Amine group at the 5-position of the pyridine ring.

Uniqueness

N-(piperidin-4-yl)pyridin-2-amine is unique due to its specific positioning of the amine group at the 2-position of the pyridine ring, which can influence its binding affinity and specificity towards certain biological targets. This positional isomerism can result in different pharmacological profiles and applications compared to its analogs.

Properties

IUPAC Name

N-piperidin-4-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-2-6-12-10(3-1)13-9-4-7-11-8-5-9/h1-3,6,9,11H,4-5,7-8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSLCPHONZWKIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50619984
Record name N-(Piperidin-4-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55692-31-4
Record name N-(Piperidin-4-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 90 parts of ethyl 4-(2-pyridinylamino)-1-piperidinecarboxylate, 90 parts of potassium hydroxide and 720 parts of 2-propanol is stirred and refluxed for 2 days. The reaction mixture is evaporated. 1000 Parts of water are added to the residue and the product is extracted with dichloromethane. The extract is dried, filtered and evaporated. The residue is crystallized from 2,2'-oxybispropane, yielding 13 parts of N-(4-piperidinyl)-2-pyridinamine.
[Compound]
Name
90
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0 (± 1) mol
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reactant
Reaction Step One
Name
ethyl 4-(2-pyridinylamino)-1-piperidinecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

6 g of ethyl 4-(pyridin-2-ylamino)piperidine-1-carboxylate (23a) were refluxed in 30 ml of 47% HBr for 6 h. Evaporation of the mixture, trituration of the resulting crude product with ethyl acetate/CH3OH (9:1) and renewed drying afforded 7.1 g of white solid; ESI-MS [M+H+]=178.15.
Name
ethyl 4-(pyridin-2-ylamino)piperidine-1-carboxylate
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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